

A Note on Chemical Identity: (Perfluoro-n-hexyl)ethane vs. Perfluorohexane

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Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

Cat. No.: B1221996

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This guide focuses on Perfluorohexane (PFH), a fully fluorinated C6 alkane with the chemical formula C_6F_{14} (CAS No. 355-42-0). This compound is the subject of extensive research in the biomedical field due to its unique physicochemical properties.

The term "**(Perfluoro-n-hexyl)ethane**" (CAS No. 80793-17-5) refers to a different molecule, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane ($C_8H_5F_{13}$). While this compound has applications in materials science and as a chemical intermediate, the vast majority of research relevant to drug development and advanced life sciences applications centers on the fully saturated perfluorocarbon, Perfluorohexane.^{[1][2][3]} Given the context of the intended audience, this guide will detail the multifaceted uses of Perfluorohexane (PFH).

Introduction: The Unique Utility of Perfluorohexane in Advanced Research

Perfluorohexane (PFH) is a colorless, odorless, and biologically inert fluorocarbon. Its structure, where all hydrogen atoms of hexane are replaced by fluorine atoms, imparts a unique combination of physical and chemical properties that researchers have harnessed for sophisticated applications. The strength of the carbon-fluorine bond makes PFH chemically stable and resistant to metabolism, while weak intermolecular forces result in low surface tension and an extraordinary capacity to dissolve gases like oxygen and carbon dioxide.^{[4][5]}

These characteristics make PFH an ideal candidate for creating advanced nano-scale emulsions for use in medical imaging, oxygen delivery, and targeted drug therapy. Its

immiscibility with both aqueous and lipid phases allows for the formation of stable droplets that can act as carriers or reporters in biological systems.

Key Physicochemical Properties of Perfluorohexane

The utility of PFH in various research applications is directly linked to its distinct physical properties.

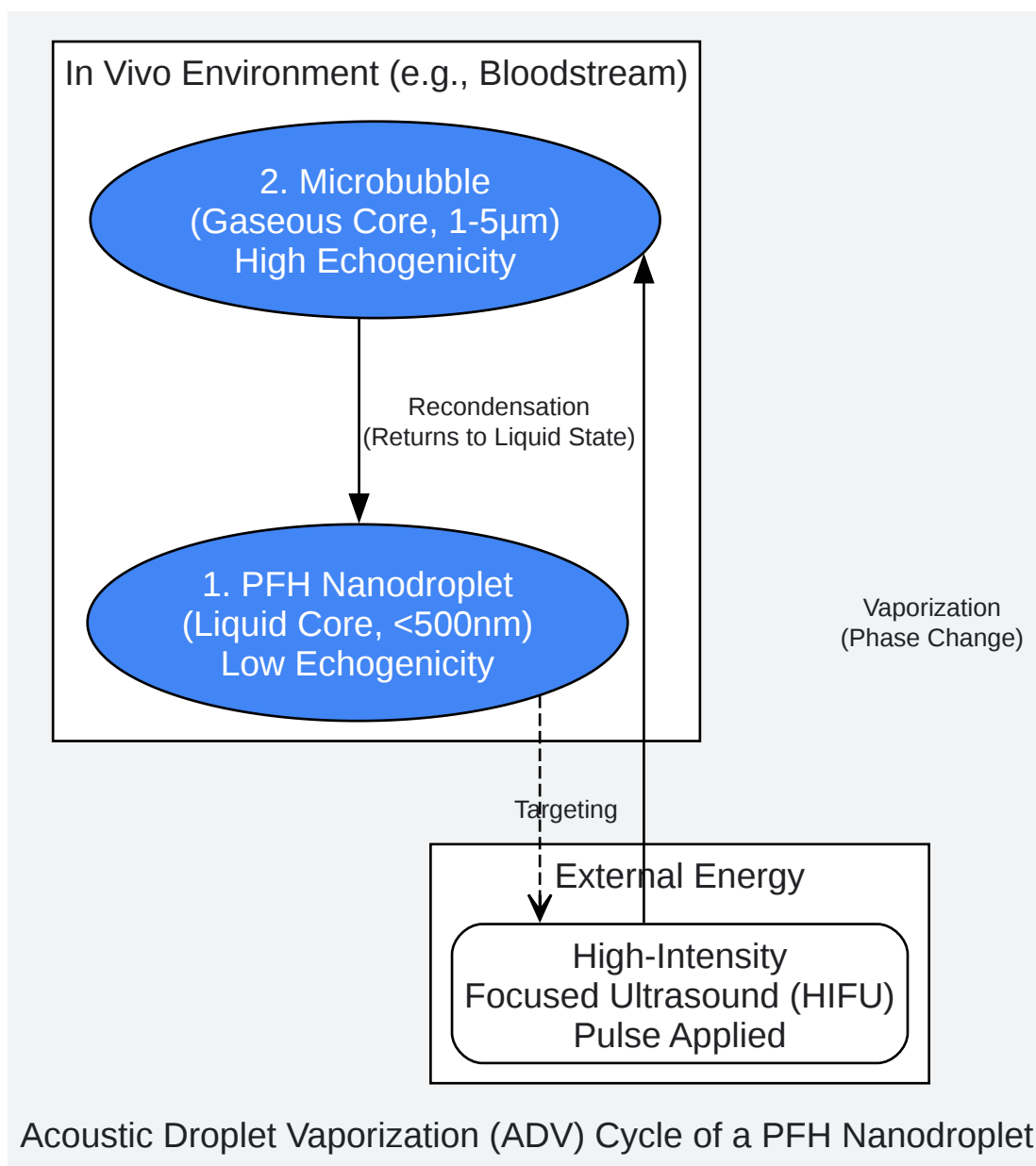
Property	Value	Significance in Research Applications
Chemical Formula	C ₆ F ₁₄	Defines its inert and fluorinated nature.
Molecular Weight	338.04 g/mol	Influences diffusion and transport characteristics.[6]
Boiling Point	56 °C (133 °F)	Crucial for phase-change applications; liquid at room/body temperature, but vaporizes with energy input.[5]
Density	~1.67 g/cm ³ at 25 °C	Its high density is a factor in emulsion stability and distribution in some applications.[5][6]
Vapor Pressure	30.9 kPa at 25 °C	Relates to its volatility and potential for vaporization-based applications.[5]
Oxygen Solubility	High (~20x that of saline)	The primary property enabling its use as an artificial oxygen carrier.[7]
Surface Tension	Low	Facilitates the formation of fine emulsions and enhances spreading in applications like liquid ventilation.[4]

Application: Phase-Change Contrast Agents for Ultrasound Imaging

One of the most dynamic areas of PFH research is its use in creating "phase-change" nanodroplets for contrast-enhanced ultrasound imaging. Standard microbubble contrast agents are restricted to the vasculature due to their size ($>1\text{ }\mu\text{m}$).^[8] PFH nanodroplets, however, are sub-micron in size, allowing them to extravasate through the leaky vasculature of tumors, providing a pathway for targeted molecular imaging.^{[8][9]}

The core principle is Acoustic Droplet Vaporization (ADV).^[10] When a liquid PFH nanodroplet is exposed to a high-energy ultrasound pulse, the acoustic energy causes it to undergo a liquid-to-gas phase transition, forming a highly echogenic microbubble. This bubble produces a strong contrast signal against the surrounding tissue. Because PFH's boiling point (56°C) is above body temperature (37°C), the newly formed microbubble is metastable and will recondense back into a liquid nanodroplet, allowing for repeated imaging of the same agent.^{[8][9]}

Diagram: The Acoustic Droplet Vaporization (ADV) Cycle



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Caption: Workflow of a PFH nanodroplet undergoing vaporization and recondensation.

Protocol: Formulation of Phospholipid-Encapsulated PFH Nanodroplets

This protocol describes a common method for synthesizing PFH nanodroplets (PFHnDs) using sonication, adapted from published methodologies.[11][12] The rationale is to create a stable oil-in-water emulsion where a lipid monolayer stabilizes the PFH core.

Materials:

- DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
- DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
- Perfluorohexane (PFH)
- Chloroform
- Phosphate-buffered saline (PBS), sterile, pH 7.4

Equipment:

- Round-bottom flask
- Rotary evaporator
- Probe tip sonicator
- Dynamic Light Scattering (DLS) system

Procedure:

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve DPPC and DSPE-PEG(2000) in chloroform at a desired molar ratio (e.g., 9:1). The inclusion of DSPE-PEG(2000) is critical for providing a hydrophilic shield that reduces opsonization and increases circulation time in vivo.
 - Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure (e.g., 250 mbar) at a temperature below the lipid transition temperature (e.g., 30-40°C) to form a thin, uniform lipid film on the flask wall.[\[12\]](#)
- Hydration & Emulsification:
 - Hydrate the lipid film with sterile PBS by gentle rotation.

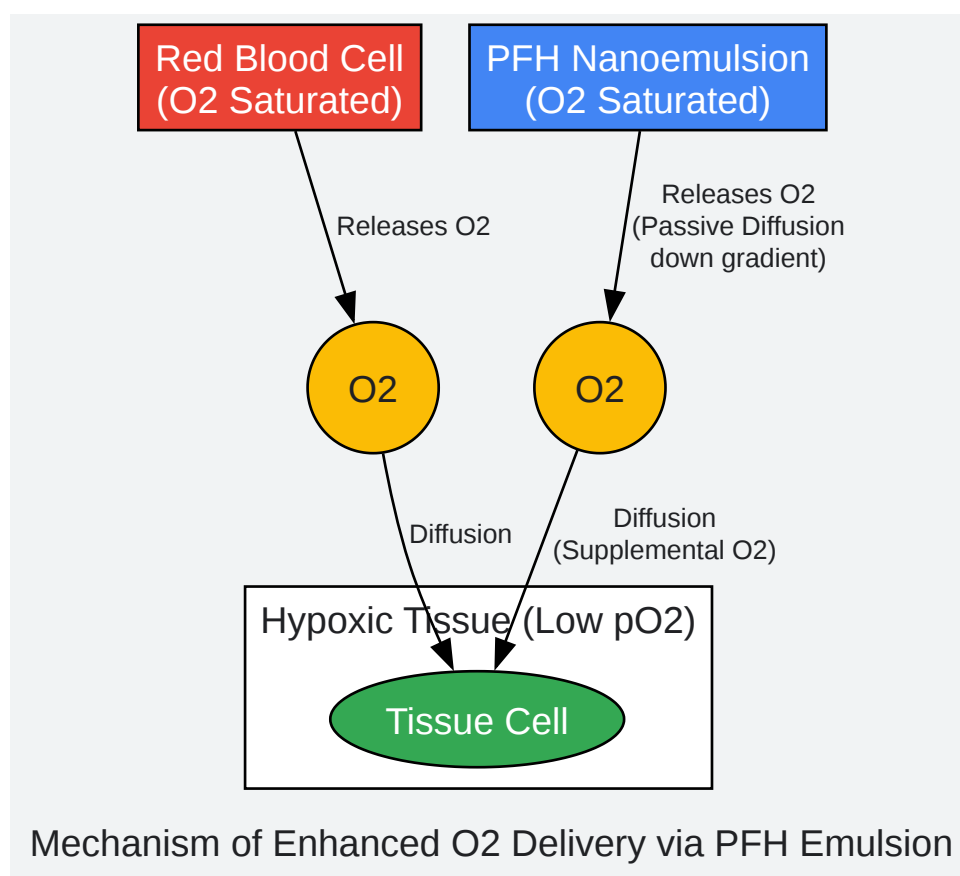
- Add degassed Perfluorohexane (PFH) to the hydrated lipid solution. A typical ratio is 10-20% v/v PFH.
- Place the vial containing the mixture in an ice bath to prevent overheating.
- Emulsify the mixture using a probe tip sonicator. Apply short pulses (e.g., 20 seconds on, 10 seconds off) for a total of 3-5 minutes. Sonication provides the energy needed to break the PFH into nano-sized droplets, which are then immediately coated by the lipids to prevent coalescence.[\[11\]](#)
- Purification & Sterilization:
 - To remove larger droplets and unincorporated lipids, centrifuge the emulsion at a low speed (e.g., 1000 x g for 5 minutes) and collect the supernatant.
 - For applications requiring a more uniform size distribution, extrusion through polycarbonate membranes of a specific pore size (e.g., 200 nm) can be performed.
 - Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.
- Self-Validating Characterization:
 - Size Verification: Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanodroplets using Dynamic Light Scattering (DLS). A successful formulation will yield a mean diameter below 500 nm with a low PDI (< 0.2), confirming the creation of a nano-scale emulsion.[\[13\]](#)
 - Concentration Estimation: Use a nanoparticle tracking analysis (NTA) system or a hemocytometer to estimate the droplet concentration.

Application: Oxygen Delivery and Respiratory Support

The high gas solubility of PFH makes it a compelling candidate for applications requiring oxygen transport, from use as a component in artificial blood substitutes to therapies for acute respiratory distress syndrome (ARDS).[\[7\]](#)[\[14\]](#) PFCs can dissolve up to 20-40 times more oxygen than water or blood plasma.[\[14\]](#)

In the context of respiratory failure, PFH has been investigated for Partial Liquid Ventilation (PLV). In this technique, the lungs are partially filled with an oxygenated PFC liquid. The PFC helps to recruit collapsed alveoli, reduce surface tension, and act as a reservoir for oxygen, thereby improving gas exchange and lung compliance.[4][15] More recently, administration of vaporized PFH has been shown to attenuate lung injury in experimental models.[4][16]

Diagram: PFH-Mediated Oxygen Delivery to Hypoxic Tissue



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Caption: PFH emulsions supplement red blood cells in delivering oxygen to tissues.

Protocol: Preparation of a PFH Nanoemulsion for Oxygen Transport Studies

This protocol outlines the preparation of a stable PFH nanoemulsion using high-pressure homogenization (HPH), a scalable method suitable for producing clinical-grade emulsions.[13]

Materials:

- Perfluorohexane (PFH)
- A biocompatible surfactant (e.g., purified egg yolk lecithin)
- Glycerol (as a tonicity agent)
- Water for Injection (WFI)
- High-purity oxygen gas (O₂)

Equipment:

- High-shear mixer
- High-pressure homogenizer (e.g., a microfluidizer)
- Oxygenation setup (gas cylinder, sterile filter, sparging stone)
- Oxygen sensor/meter

Procedure:

- Preparation of Phases:
 - Aqueous Phase: Dissolve the lecithin and glycerol in WFI. Heat gently if necessary to ensure complete dissolution.
 - Oil Phase: Use pure Perfluorohexane.
- Pre-emulsification:
 - Combine the aqueous and oil phases.
 - Process the mixture with a high-shear mixer for 5-10 minutes. The objective is to create a coarse "pre-emulsion." This step is crucial as it prepares the mixture for the high-pressure stage by reducing the initial droplet size, preventing clogging of the homogenizer.

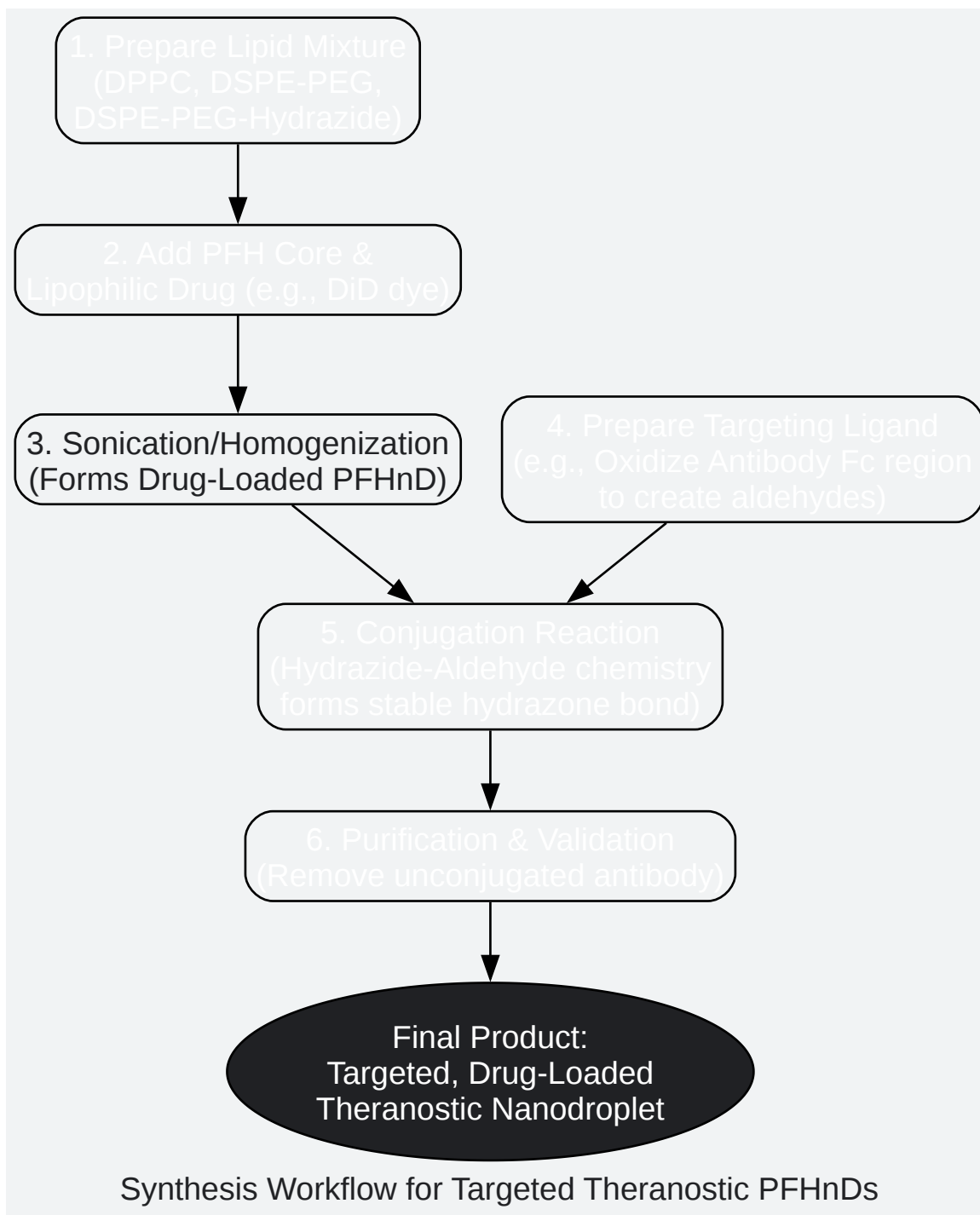
- High-Pressure Homogenization:
 - Pass the pre-emulsion through the high-pressure homogenizer. Operate at pressures between 10,000 and 30,000 PSI.[13]
 - Recirculate the emulsion through the homogenizer for multiple passes (e.g., 5-10 passes). HPH forces the emulsion through micro-channels at high velocity, creating intense shear and cavitation forces that break down the PFH droplets into the sub-micron range.
 - Maintain temperature control throughout the process (e.g., using a cooling coil) to prevent lipid degradation.[13]
- Oxygenation:
 - Transfer the final nanoemulsion to a sterile container.
 - Bubble high-purity oxygen gas through the emulsion via a sterile filter and a sparging stone.
 - Monitor the dissolved oxygen content with an oxygen sensor until saturation is reached.
- Self-Validating Characterization:
 - Droplet Size: Confirm that the mean droplet size is within the target range (e.g., < 250 nm) with a low PDI using DLS. This validates the effectiveness of the homogenization process.
 - Oxygen Capacity: Measure the amount of dissolved oxygen (e.g., volume %) to confirm successful oxygenation. Compare this value to non-oxygenated emulsion and pure water as controls.
 - Stability: Store an aliquot of the emulsion at 4°C and re-measure the droplet size at set time points (e.g., 1, 7, 30 days) to ensure no significant droplet growth (Ostwald ripening) is occurring.[13]

Application: Theranostics and Targeted Drug Delivery

The inert core of PFH nanodroplets can be leveraged for drug delivery, particularly for lipophilic or gaseous therapeutics.^{[17][18]} By combining therapeutic delivery with the imaging capabilities of PFH, these nanoparticles become "theranostic" agents, allowing for simultaneous diagnosis/imaging and therapy.

Furthermore, the surface of the nanodroplets can be chemically modified to attach targeting ligands, such as antibodies or peptides. This functionalization directs the nanodroplets to specific disease sites, such as tumors overexpressing a particular receptor (e.g., EGFR), thereby increasing the local concentration of the therapeutic agent and reducing systemic side effects.^{[8][12]}

Diagram: Workflow for Creating Targeted Theranostic PFH Nanodroplets



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Caption: Stepwise synthesis of a targeted, drug-loaded PFH nanodroplet.

Protocol: Antibody Conjugation to PFH Nanodroplets for Targeted Delivery

This protocol details a method for conjugating antibodies to the surface of PFHnDs using hydrazide-aldehyde chemistry, a common and efficient bioconjugation strategy.[\[12\]](#)

Materials:

- PFH nanodroplets formulated with a functionalized lipid, such as DSPE-PEG-Hydrazide (DSPE-PEG-Hz).
- Targeting antibody (e.g., anti-EGFR monoclonal antibody).
- Sodium periodate (NaIO_4).
- Reaction buffer (e.g., PBS, pH 7.4).
- Fluorescent label for antibody (e.g., Alexa Fluor 555 NHS ester) for validation.

Equipment:

- Size-exclusion chromatography or dialysis system.
- Fluorescence microscope or plate reader.

Procedure:

- Antibody Preparation (Aldehyde Generation):
 - The rationale here is to create reactive aldehyde groups on the antibody's Fc (non-binding) region, preserving the antigen-binding sites.
 - Dissolve the antibody in a suitable buffer.
 - Add a freshly prepared solution of sodium periodate (e.g., final concentration of 100 mM).
[\[12\]](#)
 - Incubate the reaction in the dark (e.g., for 30 minutes at room temperature). The periodate gently oxidizes the carbohydrate moieties on the Fc region, converting diols to aldehydes.

- Quench the reaction and remove excess periodate using a desalting column or dialysis against PBS.
- Conjugation to Nanodroplets:
 - Combine the aldehyde-activated antibody with the hydrazide-functionalized PFH nanodroplets.
 - Allow the mixture to react for several hours (e.g., 2-4 hours) at room temperature with gentle mixing. The hydrazide groups on the nanodroplet surface will spontaneously react with the aldehyde groups on the antibody to form a stable covalent hydrazone bond.[\[12\]](#)
- Purification:
 - Remove any unconjugated antibody from the final product. This can be achieved by size-exclusion chromatography, dialysis against a large volume of PBS, or pelleting the nanodroplets via centrifugation if they are large enough.
- Self-Validating Characterization:
 - Confirmation of Conjugation: If a fluorescently labeled antibody was used, measure the fluorescence of the purified, conjugated nanodroplets. Compare this to a negative control (nanodroplets mixed with non-activated, labeled antibody). A significantly higher fluorescence signal in the test sample validates successful conjugation.[\[12\]](#)
 - Targeting Specificity (Cell Binding Assay): Incubate the antibody-conjugated PFHnDs (PFHnD-Ab) with cells that overexpress the target receptor (e.g., FaDu cells for EGFR). As controls, use (a) non-targeted PFHnDs and (b) a blocking study where cells are pre-incubated with free antibody before adding the PFHnD-Ab.[\[12\]](#) Successful targeting is validated by observing significantly higher binding (via fluorescence microscopy or flow cytometry) of the PFHnD-Ab compared to the controls.[\[8\]](#)[\[12\]](#)

Safety, Handling, and Disposal

While Perfluorohexane is considered biologically inert, proper laboratory safety procedures must be followed. It is a volatile compound, and inhalation should be avoided.[\[19\]](#)[\[20\]](#)

Aspect	Guideline	Rationale
Ventilation	Handle in a well-ventilated area or a chemical fume hood. [19][21]	To minimize inhalation of vapors.
Personal Protective Equipment (PPE)	Wear safety goggles with side-shields, nitrile gloves, and a lab coat.[20][22]	To prevent eye and skin contact.
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and ignition sources.[19][20]	To prevent evaporation and maintain purity.
Spill Management	Absorb small spills with an inert chemical absorbent. Use non-sparking tools for cleanup. [19]	To safely contain the liquid and avoid ignition sources.
Disposal	Dispose of as chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[20][22]	To prevent environmental release. PFH has a high global warming potential.[5]

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